![molecular formula C15H21N3O3 B7922349 3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7922349.png)
3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, an amino-acetyl group, and a benzyl ester moiety, making it a versatile molecule for chemical synthesis and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the amino-acetyl group, and esterification with benzyl alcohol. Common reagents used in these reactions include amines, acyl chlorides, and alcohols. The reaction conditions often involve the use of catalysts, such as palladium or boron reagents, to facilitate the formation of carbon-carbon and carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions involving the amino or ester groups with reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrrolidine compounds, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester include:
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures but different functional groups.
Amino-acetyl derivatives: Molecules with the amino-acetyl group but different ring systems or ester groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
IUPAC Name |
benzyl 3-[(2-aminoacetyl)-methylamino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17(14(19)9-16)13-7-8-18(10-13)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUCSAVUKJQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
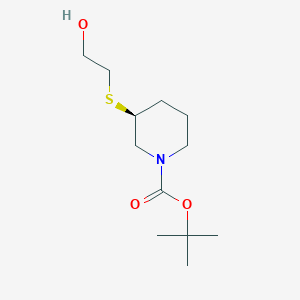
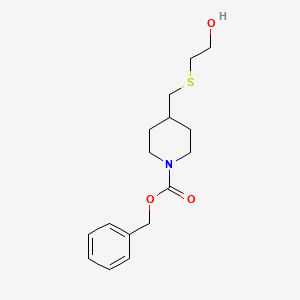
![3-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7922290.png)
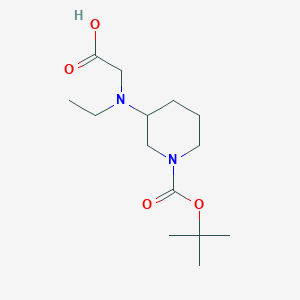
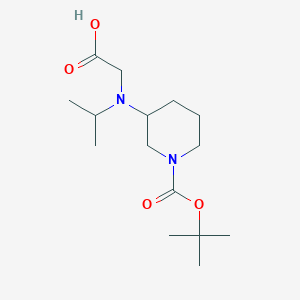
![2-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7922311.png)

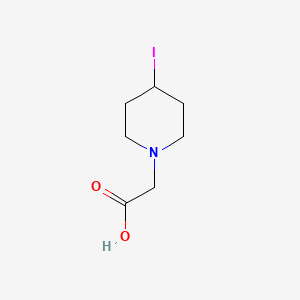
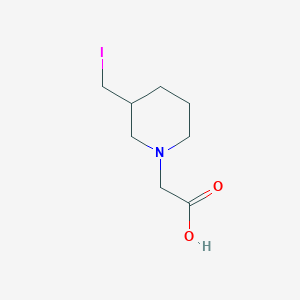
![3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7922325.png)
![4-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7922335.png)
![(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7922342.png)
![3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7922355.png)
![(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7922376.png)
